m-Methoxycinnamic acid m-Methoxycinnamic acid (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 6099-04-3
VCID: VC0145887
InChI: InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
SMILES: COC1=CC=CC(=C1)C=CC(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

m-Methoxycinnamic acid

CAS No.: 6099-04-3

Reference Standards

VCID: VC0145887

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

m-Methoxycinnamic acid - 6099-04-3

CAS No. 6099-04-3
Product Name m-Methoxycinnamic acid
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name (E)-3-(3-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Standard InChIKey LZPNXAULYJPXEH-AATRIKPKSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C/C(=O)O
SMILES COC1=CC=CC(=C1)C=CC(=O)O
Canonical SMILES COC1=CC=CC(=C1)C=CC(=O)O
Description (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Synonyms 3-Methoxy-3-phenyl-2-propenoic acid
PubChem Compound 637668
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator